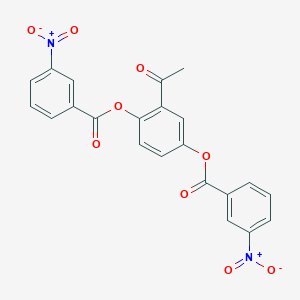
2-Acetylbenzene-1,4-diyl bis(3-nitrobenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ACETYL-4-[(3-NITROBENZOYL)OXY]PHENYL 3-NITROBENZOATE is a complex organic compound with the molecular formula C20H12N2O8. It is characterized by the presence of nitrobenzoyl groups and an acetyl group attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ACETYL-4-[(3-NITROBENZOYL)OXY]PHENYL 3-NITROBENZOATE typically involves multiple steps, including the nitration of benzoyl compounds and subsequent esterification reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and organic solvents like dichloromethane. The process may also involve the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-ACETYL-4-[(3-NITROBENZOYL)OXY]PHENYL 3-NITROBENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-ACETYL-4-[(3-NITROBENZOYL)OXY]PHENYL 3-NITROBENZOATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 3-ACETYL-4-[(3-NITROBENZOYL)OXY]PHENYL 3-NITROBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the oxidative state of biological molecules. The acetyl group can undergo hydrolysis, releasing active intermediates that interact with cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(3-NITROBENZOYL)OXY]PHENYL 3-NITROBENZOATE
- 4-{4-[(3-NITROBENZOYL)OXY]PHENOXY}PHENYL 3-NITROBENZOATE
- 4-(1-METHYL-1-{4-[(3-NITROBENZOYL)OXY]PHENYL}ETHYL)PHENYL 3-NITROBENZOATE
Uniqueness
3-ACETYL-4-[(3-NITROBENZOYL)OXY]PHENYL 3-NITROBENZOATE is unique due to the presence of both acetyl and nitrobenzoyl groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propiedades
Fórmula molecular |
C22H14N2O9 |
|---|---|
Peso molecular |
450.4 g/mol |
Nombre IUPAC |
[3-acetyl-4-(3-nitrobenzoyl)oxyphenyl] 3-nitrobenzoate |
InChI |
InChI=1S/C22H14N2O9/c1-13(25)19-12-18(32-21(26)14-4-2-6-16(10-14)23(28)29)8-9-20(19)33-22(27)15-5-3-7-17(11-15)24(30)31/h2-12H,1H3 |
Clave InChI |
LJPUMIIBYLWUDG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC(=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,6-Dimethoxyphenyl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B10887171.png)
![3-{(1E)-2-cyano-3-[(4-methylphenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methylbenzoate](/img/structure/B10887177.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylcyclohexyl)piperazine](/img/structure/B10887183.png)
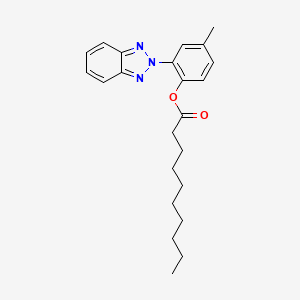
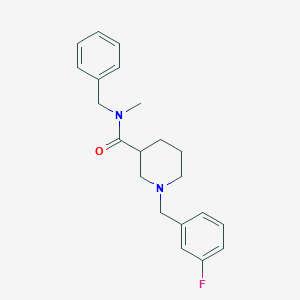
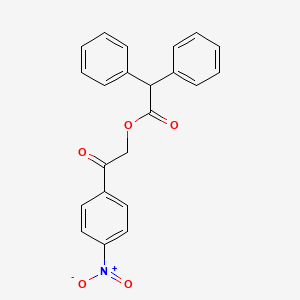
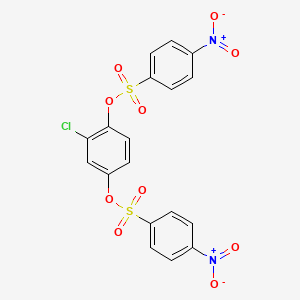
![N-{2-[3-(allylthio)-5-hydroxy-1,2,4-triazin-6-yl]phenyl}acetamide](/img/structure/B10887229.png)
![1-(2-Adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B10887234.png)
![2-[1-(4-phenylcyclohexyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline](/img/structure/B10887239.png)
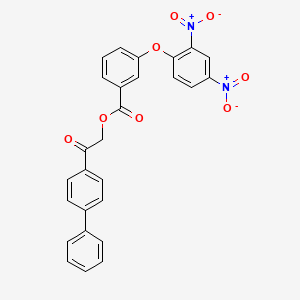
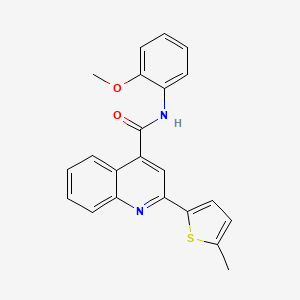
![2-(4-Methylphenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10887257.png)
![4-[5-[(4-tert-butylphenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10887259.png)
